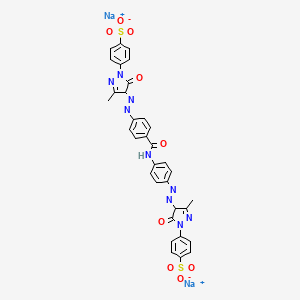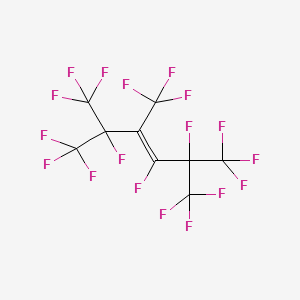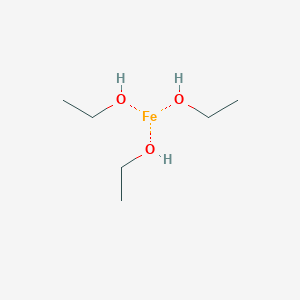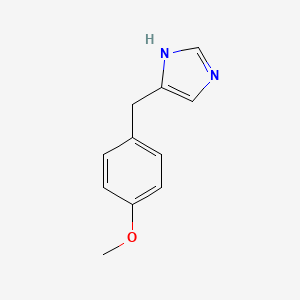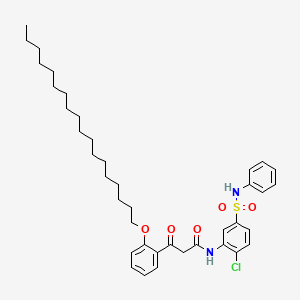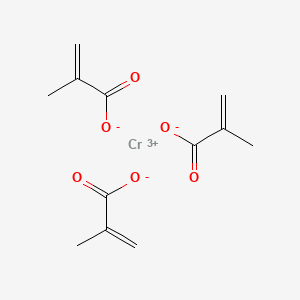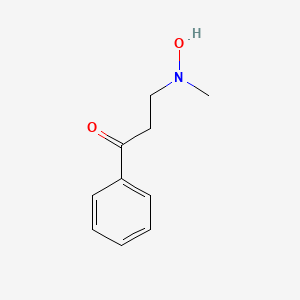
Caulibugulone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caulibugulone D is a naturally occurring compound derived from marine bryozoans, specifically from the species Caulibugula intermis It belongs to a class of isoquinoline quinones and iminoquinones, which are known for their potent biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Caulibugulone D involves several steps starting from 5-hydroxyisoquinoline. The process typically includes the following steps :
Oxidation: 5-hydroxyisoquinoline is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of ethanol and water at room temperature.
Addition of Cerium(III) Chloride and Ethanolamine: The reaction mixture is treated with cerium(III) chloride heptahydrate and ethanolamine, followed by stirring at room temperature.
Purification: The crude product is purified using chromatography to obtain this compound as a dark red solid.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are not extensively covered in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Caulibugulone D undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the quinone moiety, to form various derivatives.
Common Reagents and Conditions
Oxidation: PIFA in ethanol-water mixture.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying quinone chemistry and developing new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of the dual specificity phosphatase Cdc25B, making it a valuable tool for studying cell cycle regulation.
Medicine: Due to its inhibitory effects on Cdc25B, Caulibugulone D is being explored for its potential as an anticancer agent.
Industry: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.
Mécanisme D'action
Caulibugulone D exerts its effects primarily through the inhibition of Cdc25B phosphatase . The mechanism involves the generation of reactive oxygen species (ROS) that oxidize the enzyme, leading to its inactivation. Additionally, this compound induces cell cycle arrest by promoting the degradation of Cdc25A through a pathway involving p38 stress kinase activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caulibugulone A: Another isoquinoline quinone with similar inhibitory effects on Cdc25B.
Caulibugulone B: Known for its potent biological activities, including anticancer properties.
Caulibugulone C: Shares structural similarities and biological activities with Caulibugulone D.
Mansouramycins: A related class of marine isoquinolinequinones with significant antitumor profiles.
Uniqueness
This compound stands out due to its specific inhibitory effects on Cdc25B and its unique mechanism of action involving ROS generation and p38 kinase activation. Its relatively lower cytotoxicity compared to other caulibugulones also makes it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
7-(2-hydroxyethylamino)isoquinoline-5,8-dione |
InChI |
InChI=1S/C11H10N2O3/c14-4-3-13-9-5-10(15)7-1-2-12-6-8(7)11(9)16/h1-2,5-6,13-14H,3-4H2 |
Clé InChI |
JPUNXFPVVKDHNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=O)C=C(C2=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)



